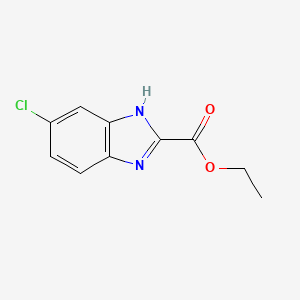
6-chloro-1H-Benzimidazole-2-carboxylic acid ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-chloro-1H-Benzimidazole-2-carboxylic acid ethyl ester is a heterocyclic aromatic compound that belongs to the benzimidazole family. This compound is characterized by the presence of a chlorine atom at the 6th position and an ethyl ester group at the 2nd position of the benzimidazole ring. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-1H-Benzimidazole-2-carboxylic acid ethyl ester typically involves the condensation of o-phenylenediamine with ethyl chloroformate in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions in an organic solvent like ethanol or acetonitrile. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and reduce production costs .
Analyse Des Réactions Chimiques
Types of Reactions
6-chloro-1H-Benzimidazole-2-carboxylic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzimidazole N-oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol or aldehyde.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
Oxidation: Benzimidazole N-oxides.
Reduction: Benzimidazole alcohols or aldehydes.
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
6-chloro-1H-Benzimidazole-2-carboxylic acid ethyl ester has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex benzimidazole derivatives.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its antimicrobial, antifungal, and anticancer properties.
Mécanisme D'action
The mechanism of action of 6-chloro-1H-Benzimidazole-2-carboxylic acid ethyl ester involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites. The chlorine atom and the ester group play crucial roles in enhancing the compound’s binding affinity and specificity. The pathways involved often include inhibition of DNA synthesis and disruption of cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-chloro-1H-Benzimidazole-2-carboxylic acid
- 6-chloro-1H-Benzimidazole-2-carboxylic acid methyl ester
- 5-chloro-1H-Benzimidazole-2-carboxylic acid monohydrate
Uniqueness
6-chloro-1H-Benzimidazole-2-carboxylic acid ethyl ester is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl ester group enhances its solubility and bioavailability compared to similar compounds with different ester groups or without esterification .
Propriétés
Numéro CAS |
30192-44-0 |
|---|---|
Formule moléculaire |
C10H9ClN2O2 |
Poids moléculaire |
224.64 g/mol |
Nom IUPAC |
ethyl 6-chloro-1H-benzimidazole-2-carboxylate |
InChI |
InChI=1S/C10H9ClN2O2/c1-2-15-10(14)9-12-7-4-3-6(11)5-8(7)13-9/h3-5H,2H2,1H3,(H,12,13) |
Clé InChI |
YOSDDOJQQIPOAS-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=NC2=C(N1)C=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




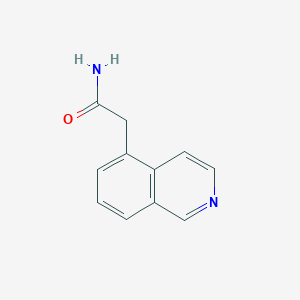
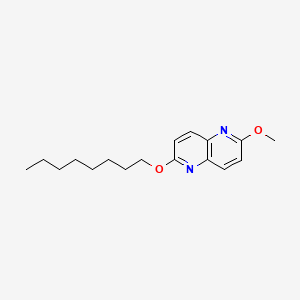
![4-[4-(4-chlorophenyl)phenyl]benzaldehyde](/img/structure/B13673143.png)
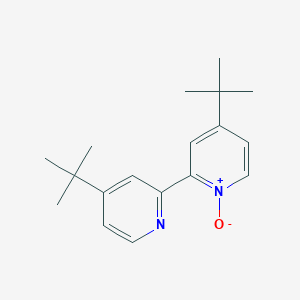
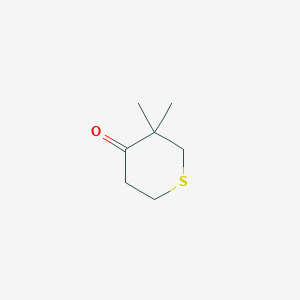
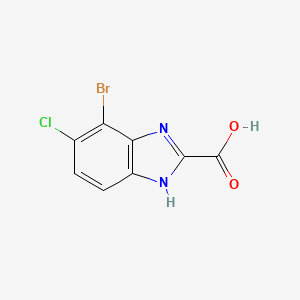
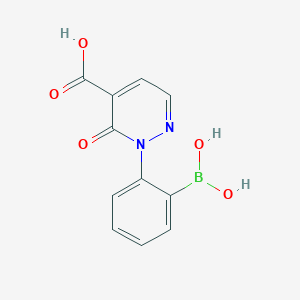

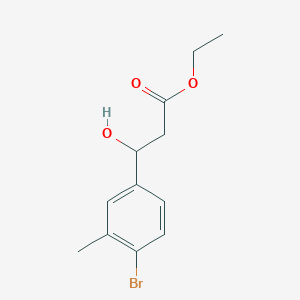
![(4-Bromo-6-methoxypyrazolo[1,5-a]pyridin-3-yl)methanol](/img/structure/B13673194.png)

![1-(6-Methylimidazo[1,2-b]pyridazin-3-yl)ethanone](/img/structure/B13673204.png)
